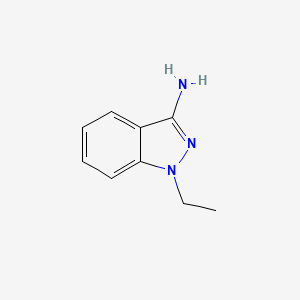

1-Ethyl-1H-indazol-3-amine

Beschreibung

Significance of Indazole Scaffolds in Contemporary Medicinal Chemistry

The indazole ring system, a bicyclic aromatic structure composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a cornerstone in modern drug discovery. nih.govlongdom.orgresearchgate.net Its unique structural and electronic properties allow it to interact with a diverse range of biological targets, making it a "privileged scaffold" in the design of new therapeutic agents. longdom.orgpharmablock.com The versatility of the indazole core is evident in its presence in numerous approved drugs and clinical candidates targeting a spectrum of diseases, including cancer, inflammation, and infectious diseases. nih.govresearchgate.netnih.gov

The significance of the indazole scaffold can be attributed to several key factors:

Bioisosterism: The indazole nucleus is an effective bioisostere for other aromatic systems like phenol (B47542) and indole (B1671886). This allows medicinal chemists to replace these groups in known active compounds to improve properties such as metabolic stability and lipophilicity. pharmablock.com

Hydrogen Bonding: The presence of a hydrogen bond donor (N-H) and a hydrogen bond acceptor (the pyridine-type nitrogen) enables the indazole ring to form crucial interactions with biological macromolecules, particularly the hinge region of protein kinases. pharmablock.com

Structural Versatility: The indazole ring can be readily functionalized at various positions, allowing for the fine-tuning of a compound's pharmacological profile to enhance potency, selectivity, and pharmacokinetic properties. longdom.org

This adaptability has led to the development of numerous indazole-containing drugs. For instance, Pazopanib is a multi-kinase inhibitor used in cancer therapy, and Niraparib is a PARP inhibitor for the treatment of ovarian cancer. nih.gov These examples underscore the profound impact of the indazole scaffold on contemporary medicinal chemistry. nih.govresearchgate.net

Eigenschaften

IUPAC Name |

1-ethylindazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c1-2-12-8-6-4-3-5-7(8)9(10)11-12/h3-6H,2H2,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIWQOSLMYFEMKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2C(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00650983 | |

| Record name | 1-Ethyl-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

927802-20-8 | |

| Record name | 1-Ethyl-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Ethyl 1h Indazol 3 Amine and Its Derivatives

Established Synthetic Pathways to the 1H-Indazol-3-amine Core

The construction of the fundamental 1H-indazol-3-amine scaffold can be achieved through several established synthetic routes. These methods often involve the cyclization of appropriately substituted benzene (B151609) precursors.

Routes via Hydrazine (B178648) and Nitrile Precursors

A prevalent and effective method for synthesizing the 1H-indazol-3-amine core involves the reaction of ortho-halobenzonitriles with hydrazine. mdpi.comthieme-connect.denih.gov This approach relies on a nucleophilic aromatic substitution followed by an intramolecular cyclization.

For instance, 2-fluorobenzonitrile (B118710) or 2-chlorobenzonitrile (B47944) can be treated with hydrazine hydrate (B1144303), often under reflux conditions, to yield 1H-indazol-3-amine. mdpi.comthieme-connect.de A notable example is the reaction of 2,6-dichlorobenzonitrile (B3417380) with hydrazine hydrate, which after a regioselective cyclization, forms the corresponding 3-aminoindazole. nih.govresearchgate.net This method is advantageous as it can be scaled up for large-scale production without the need for column chromatography. researchgate.netchemrxiv.org The reaction of 5-bromo-2-fluorobenzonitrile (B68940) with hydrazine hydrate (80%) under reflux provides 5-bromo-1H-indazol-3-amine in high yield within a short reaction time of 20 minutes. mdpi.comnih.gov

The general reaction scheme is as follows:

An ortho-halobenzonitrile (e.g., 2-fluorobenzonitrile) reacts with hydrazine hydrate.

The hydrazine displaces the halide via nucleophilic substitution.

The resulting intermediate undergoes intramolecular cyclization to form the 1H-indazol-3-amine ring.

This pathway has been successfully applied to produce various substituted 1H-indazol-3-amines, which serve as crucial intermediates for more complex molecules. nih.govresearchgate.net

Functionalization Strategies of the Indazole Nucleus

Once the indazole nucleus is formed, it can be further modified to introduce various functional groups, which is critical for tuning its biological properties. rasayanjournal.co.in Direct functionalization at the C3 position of indazoles can be challenging. For example, direct Vilsmeier-Haack formylation at C3 is generally ineffective. nih.gov

Alternative methods have been developed, including:

Metalation: Direct metalation at the C3 position using organolithium or magnesium reagents can be performed, though it sometimes leads to ring-opening. nih.gov

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are widely used to introduce aryl or heteroaryl groups at various positions of the indazole ring. mdpi.comnih.govnih.gov For example, 3-iodo or 3-bromoindazoles can be coupled with a range of boronic acids. rasayanjournal.co.innih.gov

Nitrosation of Indoles: A general method to access 1H-indazole-3-carboxaldehydes, which are versatile intermediates, is through the nitrosation of indoles in a mildly acidic environment. nih.gov These aldehydes can then be converted into a variety of other functional groups. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction can be used to introduce amino groups at the C3 position of the indazole ring. rasayanjournal.co.in

These functionalization strategies provide a toolbox for chemists to create a diverse library of indazole derivatives for biological screening.

Targeted Synthesis of 1-Ethyl-1H-indazol-3-amine

The synthesis of this compound requires specific methods to ensure the ethyl group is introduced at the N1 position of the indazole ring. This involves either direct alkylation of the 1H-indazol-3-amine core or building the ring with the ethyl group already in place.

N-Alkylation Strategies for 1-Ethyl Substitution

Direct N-alkylation of 1H-indazol-3-amine with an ethylating agent is a common approach. However, this reaction can often lead to a mixture of N1 and N2 alkylated isomers, making regioselective synthesis a significant challenge. beilstein-journals.orgresearchgate.netbohrium.com The ratio of the N1 to N2 regioisomers is influenced by the reaction conditions, including the base, solvent, and the nature of the alkylating agent. beilstein-journals.orgresearchgate.net

Several strategies have been developed to favor N1 alkylation:

Thermodynamic Control: In some cases, the N1-substituted product is the thermodynamically more stable isomer. beilstein-journals.org Equilibration processes can be used to favor its formation. beilstein-journals.org

Use of Specific Bases and Solvents: The combination of sodium hydride (NaH) as a base in tetrahydrofuran (B95107) (THF) has shown promise for achieving high N1 regioselectivity for the alkylation of various C3-substituted indazoles. beilstein-journals.org For instance, using this system with an alkyl bromide has resulted in greater than 99% N1 regioselectivity for several indazole derivatives. beilstein-journals.org

The choice of the ethylating agent (e.g., ethyl bromide, ethyl iodide, or diethyl sulfate) and careful optimization of reaction conditions are crucial for maximizing the yield of the desired 1-ethyl product.

Regioselective Synthesis Approaches

To overcome the challenge of mixed N1/N2 alkylation, regioselective synthetic methods that build the 1-ethyl-1H-indazole ring directly have been developed. One such approach involves using a substituted hydrazine in the initial cyclization step.

A general method for the one-pot regioselective synthesis of 1-alkyl-1H-indazoles involves the copper-catalyzed amination of ortho-halogenated alkanoylphenones or benzophenones with a substituted hydrazine, such as ethylhydrazine. researchgate.net This reaction proceeds via amination followed by intramolecular dehydration to form the N1-substituted indazole ring with high regioselectivity. researchgate.net

Another strategy involves the palladium-catalyzed coupling of (2-chlorophenyl)acetylenes with monosubstituted hydrazines, which also yields 2-substituted-2H-indazoles with high regioselectivity. thieme-connect.de While this produces the 2H-isomer, similar principles can be adapted for the synthesis of 1H-isomers.

These regioselective methods offer a more direct and efficient route to this compound, avoiding the separation of isomers that often results from direct alkylation.

Derivatization Strategies for Enhancing Biological Activity

The this compound scaffold serves as a valuable starting point for the synthesis of more complex molecules with enhanced biological activities. nih.govmdpi.com Derivatization is typically focused on the 3-amino group and other positions on the indazole ring to explore structure-activity relationships (SAR). mdpi.comnih.govontosight.ai

Common derivatization strategies include:

Acylation of the 3-amino group: The amino group at the C3 position can be acylated to form amides. For example, reaction with chloroacetyl chloride can introduce a reactive handle for further modification. mdpi.comnih.gov

Suzuki Coupling: As mentioned earlier, Suzuki coupling can be used to introduce various aryl and heteroaryl substituents at different positions of the indazole ring, which has been shown to be crucial for modulating the biological activity of indazole derivatives. mdpi.comnih.gov

Formation of Fused-Ring Systems: The 1H-indazol-3-amine can be used as a building block for the synthesis of more complex heterocyclic systems, such as pyrimido[1,2-b]indazoles, through multicomponent reactions. rsc.org

These derivatization strategies have led to the discovery of numerous indazole-based compounds with a wide range of therapeutic applications, including as kinase inhibitors for cancer therapy. nih.govmdpi.comnih.gov For example, derivatives of 1H-indazol-3-amine have been identified as potent inhibitors of fibroblast growth factor receptor (FGFR). mdpi.comnih.gov

Data Tables

Table 1: Examples of Reagents for 1H-Indazol-3-amine Synthesis

| Precursor | Reagent | Product | Reference |

|---|---|---|---|

| 2-Fluorobenzonitrile | Hydrazine hydrate | 1H-Indazol-3-amine | thieme-connect.de |

| 2,6-Dichlorobenzonitrile | Hydrazine hydrate | 4-Chloro-1H-indazol-3-amine | nih.govresearchgate.net |

| 5-Bromo-2-fluorobenzonitrile | Hydrazine hydrate (80%) | 5-Bromo-1H-indazol-3-amine | mdpi.comnih.gov |

Table 2: Conditions for Regioselective N-Alkylation of Indazoles

| Indazole Substrate | Alkylating Agent | Base/Solvent | Regioselectivity (N1:N2) | Reference |

|---|---|---|---|---|

| C3-Substituted Indazoles | Alkyl bromide | NaH / THF | >99% N1 | beilstein-journals.org |

An in-depth examination of the synthetic routes leading to this compound and its varied derivatives reveals a landscape rich with modern organic chemistry techniques. These methodologies are crucial for developing novel compounds with potential applications in medicinal chemistry and material science. The strategic functionalization of the indazole core is achieved through a variety of robust chemical reactions, enabling the synthesis of a wide array of derivatives.

1 Amide Coupling Reactions for Carboxamide Derivatives

Amide coupling reactions are a cornerstone in the synthesis of indazole-3-carboxamide derivatives, a class of compounds frequently explored for their biological activities. dntb.gov.uagrowingscience.com This method typically involves the activation of an indazole-3-carboxylic acid derivative, followed by its reaction with a primary or secondary amine.

A common strategy begins with 1H-Indazole-3-carboxylic acid. derpharmachemica.com This starting material can be coupled with various substituted aryl or aliphatic amines to yield a diverse library of N-substituted-1H-indazole-3-carboxamides. The reaction often employs coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive such as Hydroxybenzotriazole (HOBT) in a solvent like N,N-Dimethylformamide (DMF). derpharmachemica.com

Another approach involves the synthesis of an intermediate, 1H-Indazole-3-carboxylic acid hydrazide, which is then coupled with substituted aryl acids. jocpr.com This reaction is effectively mediated by coupling agents like O-(7-Azabenzotriazole-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) with a base such as N,N-Diisopropylethylamine (DIPEA). jocpr.comrsc.org This two-step process allows for the creation of diacyl hydrazine derivatives containing the indazole scaffold. jocpr.com

The versatility of this method is highlighted by the range of amines and carboxylic acids that can be utilized, leading to derivatives with significant structural diversity.

Table 1: Examples of Amide Coupling Reactions for Indazole Derivatives

| Indazole Substrate | Coupling Partner | Coupling Reagents | Product Type | Reference |

| 1H-Indazole-3-carboxylic acid | Substituted aryl/aliphatic amines | EDC, HOBT, DMF | N-substituted-1H-indazole-3-carboxamides | derpharmachemica.com |

| 1H-Indazole-3-carboxylic acid hydrazide | Substituted aryl acids | HATU, DIPEA, DMF | Aryl acid N'-(1H-indazole-3-carbonyl)-hydrazides | jocpr.com |

| 1-Butyl-1H-indazole-3-carboxylic acid | Commercial amines | HATU, DIPEA, DMF | N-substituted-1-butyl-1H-indazole-3-carboxamides | rsc.org |

2 Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, particularly for creating biaryl structures. tcichemicals.com In the context of this compound, this reaction is instrumental for introducing aryl or heteroaryl substituents onto the indazole ring, typically at a halogenated position such as C5. nih.govnih.gov

The synthesis of 5-aryl or 5-heteroaryl indazoles often starts with a bromo-substituted indazole precursor, for instance, 5-bromo-1-ethyl-1H-indazole. nih.gov This substrate is reacted with a variety of organoboronic acids or their esters in the presence of a palladium catalyst and a base. nih.govnih.gov The choice of catalyst is critical for reaction efficiency. Studies have shown that [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is highly effective, often leading to high yields in relatively short reaction times. nih.gov

The reaction conditions are generally mild, and the methodology is compatible with a wide range of functional groups, allowing for the synthesis of complex molecules. tcichemicals.com This versatility has been exploited to produce indazole derivatives functionalized with pyrrole (B145914) and thiophene (B33073) rings, which are motifs of interest in medicinal chemistry. nih.gov

Table 2: Suzuki-Miyaura Cross-Coupling Reaction Conditions

| Indazole Substrate | Boronic Acid/Ester | Catalyst | Base | Solvent | Product | Reference |

| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 5-(N-Boc-pyrrol-2-yl)-1-ethyl-1H-indazole | nih.gov |

| 5-Bromo-1-ethyl-1H-indazole | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 1-Ethyl-5-(thiophen-2-yl)-1H-indazole | nih.gov |

| 5-Bromo-1H-indazol-3-amine derivative | Substituted boronic acid esters | PdCl₂(dppf)₂ | Cs₂CO₃ | 1,4-Dioxane/H₂O | 5-Aryl-1H-indazol-3-amine derivative | nih.gov |

| N-(3-bromophenyl)-1-butyl-1H-indazole-3-carboxamide | Commercial boronic acids | Pd(dppf)Cl₂·DCM | K₂CO₃ | 1,4-Dioxane/water | N-(biphenyl)-1-butyl-1H-indazole-3-carboxamide derivatives | rsc.org |

3 Ullmann Coupling Reactions

The Ullmann coupling reaction, a classic copper-catalyzed method, is primarily used for the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds, making it suitable for N-arylation. nih.govorganic-chemistry.org While modern palladium-catalyzed methods are often preferred, the Ullmann reaction remains a valuable tool, particularly for certain substrates. The traditional reaction involves the coupling of an aryl halide with an amine, alcohol, or thiol at high temperatures. acs.org

In the synthesis of indazole derivatives, Ullmann-type reactions can be employed to introduce substituents at the nitrogen atoms of the indazole ring. The mechanism typically involves the oxidative addition of an aryl halide to a copper(I) species, followed by reductive elimination to form the desired product and regenerate the catalyst. nih.gov

Modern advancements have led to the development of milder reaction conditions and more efficient catalytic systems, sometimes using ligands like diamines, amino acids, or diketones to facilitate the coupling. acs.org These reactions can be performed intramolecularly to synthesize the indazole ring system itself or intermolecularly to functionalize a pre-existing indazole core. researchgate.net For instance, an intramolecular Ullmann-type reaction has been utilized in the development of a synthetic route to a fluorinated indazole. researchgate.net

4 Acylation Reactions

Acylation is a fundamental transformation used to introduce an acyl group onto the indazole scaffold, most commonly at the 3-amino group. This reaction modifies the electronic and steric properties of the molecule and can serve as a key step in a multi-step synthesis.

A straightforward method involves the reaction of an indazole-3-amine derivative with an acylating agent such as an acid anhydride (B1165640) or acyl chloride under basic conditions. For example, a Suzuki-coupling product of a 5-aryl-1H-indazol-3-amine can undergo an acylation reaction with chloroacetic anhydride in the presence of a base like sodium carbonate. nih.govmdpi.com This step introduces a chloroacetamide moiety, which can be a handle for further functionalization. nih.gov

In other instances, double acylation has been observed. The acylation of certain nitro-substituted indazoles with oxalylethyl chloride can lead to acylation at both the indazole nitrogen and the exocyclic amino group after reduction of the nitro group. sci-hub.se This highlights the need for careful control of reaction conditions and potential use of protecting groups to achieve selective acylation.

5 Incorporation of Diverse Functional Groups

The synthesis of complex indazole derivatives often involves the introduction of various functional groups to modulate their physicochemical and biological properties. Thiophenols, piperazines, and piperidines are common moieties incorporated to enhance activity or improve pharmacokinetic profiles.

Thiophenols: Derivatives containing a thioether linkage can be synthesized by coupling a suitable indazole intermediate with various thiophenols. For instance, an N-(5-aryl-1H-indazol-3-yl)-2-chloroacetamide intermediate can react with different substituted thiophenols in the presence of a base like potassium hydroxide (B78521) to afford ethyl amide-linked indazole hybrids bearing a thiophenol group. nih.govmdpi.com

Piperazines: The piperazine (B1678402) moiety is a privileged scaffold in medicinal chemistry and is frequently incorporated into indazole derivatives. nih.govmdpi.com One synthetic route involves the displacement of a leaving group, such as a chlorine atom from a chloroacetamide-functionalized indazole, with a substituted piperazine. nih.govmdpi.com This reaction is typically carried out in a solvent like acetonitrile (B52724) with a base such as potassium carbonate, often under reflux conditions. nih.govmdpi.com This approach has been used to replace a mercaptoacetamide group with a piperazine ring, aiming to improve the molecule's properties. mdpi.com

Piperidines: Similar to piperazines, piperidines are also valuable functional groups. The synthesis of piperidine-containing indazole derivatives can be achieved through amide coupling reactions where a piperidine-containing amine or carboxylic acid is used as the coupling partner. For example, 1-isopropylindazole-3-carboxamides have been synthesized with various piperidine-containing side chains. nih.gov Another strategy involves the reaction of a reactive intermediate like 2-(1-methyl-1H-indazol-3-yl)-4,5-dihydrooxazole with ethyl piperidine-4-carboxylate to form an amide linkage connecting the indazole and piperidine (B6355638) rings. brieflands.com

Advanced Spectroscopic and Computational Characterization of 1 Ethyl 1h Indazol 3 Amine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, the connectivity of atoms and the electronic environment of each nucleus can be mapped out. nih.gov

¹H NMR Analysis

Proton NMR (¹H NMR) provides information on the number of different types of protons and their neighboring environments. In the ¹H NMR spectrum of 1-Ethyl-1H-indazol-3-amine, the ethyl group protons typically appear as a triplet for the methyl (CH₃) group and a quartet for the methylene (B1212753) (CH₂) group, a pattern indicative of their coupling. The aromatic protons on the indazole ring system exhibit complex splitting patterns in the aromatic region of the spectrum, generally between δ 6.0 and 8.0 ppm. nih.gov The amine (NH₂) protons can appear as a broad singlet, and its chemical shift can be solvent-dependent.

For substituted derivatives, the chemical shifts and coupling constants of the aromatic protons are particularly informative. For example, in a study of various 1H-indazole-3-amine derivatives, the aromatic hydrogens on the indazole and benzene (B151609) rings were observed in the δ 6–8 ppm range. nih.gov

Table 1: Representative ¹H NMR Data for Indazole Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) and Multiplicity |

| 1H-Indazole | CDCl₃ | 8.10 (s, 1H), 7.77 (d, J = 8.4 Hz, 1H), 7.51 (d, J = 8.4 Hz, 1H), 7.40 (m, 1H), 7.18 (m, 1H) wiley-vch.de |

| 6-Ethynyl-1H-indazol-3-amine | DMSO-d₆ | 8.15 (s, 1H, indazole-H), 6.95–7.20 (m, 2H, aromatic), 3.10 (s, 1H, ethynyl-H) |

| 7-Bromo-4-chloro-1H-indazol-3-amine | DMSO-d₆ | 12.23 (s, 1H), 7.41 (d, J = 7.9 Hz, 1H), 6.85 (d, J = 7.9 Hz, 1H), 5.33 (s, 2H) mdpi.com |

This table is for illustrative purposes and shows data for related indazole compounds to provide context for the expected spectral features of this compound derivatives.

¹³C NMR Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of a molecule. Each unique carbon atom in a molecule gives a distinct signal. The chemical shifts in ¹³C NMR are sensitive to the electronic environment of the carbon atoms.

For this compound, the ethyl group carbons would appear in the aliphatic region of the spectrum. The aromatic carbons of the indazole ring system would resonate at higher chemical shifts, typically between 100 and 150 ppm. chemguide.co.uk The carbon atom attached to the amine group (C3) would have a characteristic chemical shift influenced by the nitrogen atom.

Table 2: Representative ¹³C NMR Data for Indazole Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) |

| 1H-Indazole | CDCl₃ | 109.71, 120.86, 120.96, 123.13, 126.80, 134.77, 140.01 wiley-vch.de |

| 3-Amino-benzoic acid | DMSO-d₆ | 168.3, 149.2, 131.7, 129.3, 118.4, 117.1, 114.9 rsc.org |

| 7-Bromo-4-chloro-1H-indazol-3-amine | DMSO-d₆ | 149.1, 141.1, 129.5, 125.2, 119.1, 111.9, 101.0 mdpi.com |

This table provides examples of ¹³C NMR data for related structures to illustrate the expected chemical shift ranges for the carbon atoms in this compound.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. scispace.com

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound. rsc.org This is a critical step in confirming the identity of a newly synthesized molecule. For this compound (C₉H₁₁N₃), the calculated exact mass can be compared to the experimentally determined value to confirm its elemental composition. For instance, a derivative, 7-bromo-4-chloro-1H-indazol-3-amine, was confirmed by HRMS with a calculated m/z for [M+H]⁺ of 247.9413 amu and a found value of 247.9412 amu. mdpi.com

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. In ESI-MS, the analyte is typically observed as a protonated molecule [M+H]⁺. This technique is frequently used to confirm the molecular weight of indazole derivatives. nih.gov The fragmentation patterns observed in the ESI-MS/MS spectra can provide valuable structural information.

Table 3: Predicted ESI-MS Adducts for this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 162.10257 |

| [M+Na]⁺ | 184.08451 |

| [M+K]⁺ | 200.05845 |

| [M+NH₄]⁺ | 179.12911 |

Data predicted by computational tools. uni.lu

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is well-suited for the analysis of volatile and thermally stable compounds. In a GC-MS analysis, the retention time from the GC provides an additional layer of identification, while the mass spectrum from the MS detector confirms the molecular weight and provides fragmentation data for structural elucidation. researchgate.net For example, GC-MS has been used to monitor the progress of reactions involving indazole derivatives. chemrxiv.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the various functional groups present within a molecule by measuring the absorption of infrared radiation. For indazole derivatives, IR spectra provide valuable information about the key structural features.

The spectrum of an indazole derivative typically displays characteristic absorption bands corresponding to its core structure and substituents. The N-H stretching vibrations of the amine group are expected to appear as broad absorptions in the region of 3300–3400 cm⁻¹ vulcanchem.com. In a related compound, 1-butyl-1H-indazole-3-carboxamide, an N-H stretching vibration was observed at 3306 cm⁻¹ nih.gov. Aromatic C-H stretching vibrations are typically found just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group would appear just below this value.

The fingerprint region of the spectrum contains absorptions for the carbon-nitrogen and carbon-carbon double bonds within the heterocyclic indazole ring, generally found between 1500 cm⁻¹ and 1650 cm⁻¹ vulcanchem.com. For instance, the C=O stretching vibration in 1-butyl-1H-indazole-3-carboxamide was identified at 1664 cm⁻¹ nih.gov. These characteristic peaks allow for the confirmation of the molecular backbone and the presence of specific functional groups.

Table 1: Typical IR Absorption Bands for Indazole Derivatives

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |

| Amine (N-H) | Stretch | 3300–3400 | vulcanchem.com |

| Amide (N-H) | Stretch | 3306 | nih.gov |

| Aromatic (C-H) | Stretch | ~3000-3100 | iucr.org |

| Aliphatic (C-H) | Stretch | ~2953 | iucr.org |

| Aromatic (C=C) | Stretch | ~1471-1512 | iucr.org |

| Indazole Ring (C=N) | Stretch | ~1623 | iucr.org |

X-ray Crystallography and Structural Analysis

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and crystal packing interactions. While the specific crystal structure for this compound is not detailed in the provided results, analysis of closely related N1-alkylated indazole derivatives offers significant insight into the expected solid-state conformation.

For example, the crystal structure of 3-{1-[(1-Allyl-1H-indazol-6-yl)amino]ethylidene}-6-methyl-2H-pyran-2,4(3H)-dione has been determined. researchgate.net This compound crystallizes in the triclinic system with the space group Pī. researchgate.net In another derivative, N-(1-allyl-3-chloro-4-ethoxy-1H-indazol-5-yl)-4-methoxybenzenesulfonamide, the crystal system is monoclinic with a space group of P2₁ iucr.org. The analysis of such structures reveals that the indazole ring system is typically planar. researchgate.net Intermolecular forces, such as hydrogen bonds and C-H···O interactions, often play a crucial role in stabilizing the crystal lattice, forming complex three-dimensional networks. researchgate.netiucr.org

Table 2: Representative Crystallographic Data for an N-Alkyl Indazole Derivative

| Parameter | 3-{1-[(1-Allyl-1H-indazol-6-yl)amino]ethylidene}-6-methyl-2H-pyran-2,4(3H)-dione researchgate.net |

| Chemical Formula | C₁₈H₁₇N₃O₃ |

| Crystal System | Triclinic |

| Space Group | Pī |

| a (Å) | 6.7708 (11) |

| b (Å) | 10.5761 (17) |

| c (Å) | 11.9643 (17) |

| α (°) | 88.239 (9) |

| β (°) | 81.123 (9) |

| γ (°) | 79.140 (9) |

| Volume (ų) | 831.3 (2) |

| Z | 2 |

Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. For indazole derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-31G(d,p) or 6-311G(d,p), are employed to determine the most stable conformation (optimized geometry) of the molecule in its ground state. doi.orgresearchgate.net

These theoretical calculations provide optimized geometric parameters, such as bond lengths and angles, which can be compared with experimental data obtained from X-ray crystallography. researchgate.net Studies on related indazole compounds have shown that the optimized molecular structures calculated via DFT are generally in good agreement with the crystal structures determined by single-crystal X-ray diffraction. researchgate.net This correspondence between theoretical and experimental results validates the computational model and allows for further investigation of molecular properties. sci-hub.se DFT calculations serve as the foundation for subsequent analyses, including MEP and frontier molecular orbitals. nih.govdoi.org

Molecular Electrostatic Potential (MEP) analysis is a computational technique that illustrates the charge distribution on the surface of a molecule. malayajournal.org The MEP map is color-coded to identify regions of varying electron density, which is crucial for predicting a molecule's reactivity and intermolecular interaction sites. malayajournal.orgajchem-a.com

In a typical MEP map, red-colored regions indicate a negative electrostatic potential, highlighting areas that are electron-rich and susceptible to electrophilic attack. doi.orgajchem-a.com Conversely, blue-colored regions represent a positive electrostatic potential, indicating electron-poor areas that are prone to nucleophilic attack. doi.orgajchem-a.com Green areas denote regions of neutral or zero potential. doi.org For indazole derivatives, the most negative regions are generally located around nitrogen and oxygen atoms, while the most positive regions are associated with hydrogen atoms, particularly the amine N-H group. doi.orgajchem-a.com These maps provide visual insight into how the molecule will interact with other reagents and biological targets. ajchem-a.com

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. ajchem-a.comnumberanalytics.com The energies of these orbitals and the gap between them are critical descriptors of a molecule's chemical reactivity and kinetic stability. malayajournal.orgsemanticscholar.org

The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a particularly important parameter. A small energy gap is associated with high chemical reactivity, low kinetic stability, and higher polarizability, indicating that the molecule can be easily excited. semanticscholar.org Conversely, a large energy gap suggests high molecular stability. malayajournal.org DFT calculations are used to determine the energies of the HOMO and LUMO. For example, in one study on indazole derivatives, the HOMO and LUMO energies were calculated to understand the charge transfer characteristics within the molecules. doi.org

Table 3: Example FMO Data for an Indazole Derivative

| Parameter | Value (eV) | Reference |

| E_HOMO | -5.2822 | malayajournal.org |

| E_LUMO | -1.2715 | malayajournal.org |

| Energy Gap (ΔE) | 4.0106 | malayajournal.org |

Pharmacological and Biological Activity Profiling of 1 Ethyl 1h Indazol 3 Amine and Its Derivatives

In Vitro Anti-Cancer Activity Studies

Cytotoxicity Assessment in Normal Cell Lines (e.g., HEK-293)

A critical aspect of developing anticancer agents is ensuring their selectivity for cancer cells over normal, healthy cells. The cytotoxicity of novel compounds is often assessed in non-cancerous cell lines such as Human Embryonic Kidney 293 (HEK-293) cells.

A study focused on a series of newly synthesized 1H-indazole-3-amine derivatives investigated their anti-proliferative activity against several human cancer cell lines and their cytotoxicity in HEK-293 cells. nih.gov Among the synthesized compounds, one derivative, compound 6o , was particularly notable. It displayed a promising inhibitory effect against the K562 human chronic myeloid leukemia cell line with a 50% inhibitory concentration (IC₅₀) of 5.15 µM. nih.govresearchgate.net Crucially, this compound showed significantly lower cytotoxicity against the normal HEK-293 cell line, with an IC₅₀ of 33.20 µM. nih.govresearchgate.net This indicates a good selectivity index (SI) of 6.45, suggesting it is substantially more toxic to the cancer cells than to the normal cells. nih.gov

The data for the most active compound from this study is summarized in the table below.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Normal Cell Line | IC₅₀ (µM) | Selectivity Index (SI) |

| 6o | K562 | 5.15 | HEK-293 | 33.20 | 6.45 |

| 5-Fluorouracil | K562 | - | HEK-293 | - | 0.14 |

Data sourced from a study on 1H-indazole-3-amine derivatives. nih.gov

In another study, a range of indazole derivatives developed as inhibitors of Inositol-Requiring Enzyme 1α (IRE1α) were also evaluated for cytotoxicity in HEK293 cells, with none of the compounds showing high toxicity at the concentrations tested. nih.gov This suggests that the indazole scaffold can be well-tolerated by non-cancerous cells, a desirable characteristic for therapeutic agents.

Neuropharmacological Investigations

Neuroprotection Against Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key contributor to neurodegenerative diseases. nih.govresearchgate.net Compounds with antioxidant properties can offer neuroprotection. The indazole and related indole (B1671886) structures have been explored for these neuroprotective effects. mdpi.comresearchgate.net

For example, a study on indole-based MAO-B inhibitors demonstrated their ability to protect PC12 cells from oxidative stress induced by neurotoxins like 6-hydroxydopamine and rotenone. mdpi.com While not indazoles, these findings for the structurally related indoles are relevant. In another study, certain feruloyl-donepezil hybrids showed significant neuroprotective activity by counteracting oxidative damage in human neuronal cells. semanticscholar.org Furthermore, manganese complexes have been shown to protect human neuroblastoma (SH-SY5Y) cells from oxidative damage by reducing ROS release and restoring mitochondrial membrane potential. researchgate.net

Although direct studies on the neuroprotective effects of 1-Ethyl-1H-indazol-3-amine against oxidative stress are not available, the recognized antioxidant potential of the broader indazole and indole classes suggests this could be a fruitful area for future investigation.

Serotonin (B10506) Receptor Modulation (e.g., 5-HT2C Receptor Agonism)

The serotonin 2C (5-HT2C) receptor is a significant target in the central nervous system for the development of drugs to treat conditions like obesity, obsessive-compulsive disorder, and sexual dysfunction. researchgate.net Several indazole derivatives have been identified as potent agonists of this receptor.

One of the most well-characterized is YM348 , or (S)-2-(7-ethyl-1H-furo[2,3-g]indazol-1-yl)-1-methylethylamine. nih.gov Although structurally distinct from this compound, YM348 is a potent and selective 5-HT2C receptor agonist with a high affinity (Ki of 0.89 nM) and high functional selectivity over the related 5-HT2A and 5-HT2B receptors. researchgate.netnih.gov Oral administration of YM348 in rats induced physiological responses consistent with 5-HT2C agonism, which were blocked by a selective 5-HT2C antagonist. nih.gov

The research on YM348 and other substituted 2-(1H-furo[2,3-g]indazol-1-yl) ethylamine (B1201723) derivatives underscores the potential of the ethyl-indazole scaffold in modulating serotonin receptors. researchgate.netebi.ac.uk

| Compound | Receptor Affinity (Ki, nM) | Functional Agonist Activity (EC₅₀, nM) |

| YM348 | 0.89 (human 5-HT2C) | 1.0 (human 5-HT2C) |

Data from studies on the pharmacological profile of YM348. researchgate.netnih.gov

Other research has explored different substituted indoles and indazoles as 5-HT receptor agonists, further establishing the versatility of this heterocyclic system in neuropharmacology. acs.org

GABA A Receptor Agonist Derivatives

The γ-aminobutyric acid type A (GABA A) receptor is the primary inhibitory neurotransmitter receptor in the central nervous system, and its modulation is a key strategy for treating anxiety and seizure disorders. brieflands.comnih.gov The indazole nucleus has been used as a scaffold to design novel GABA A receptor agonists. brieflands.com

A study detailed the design and synthesis of a new series of GABA A agonist derivatives based on a 1-methyl-1H-indazole-3-carboxamide core. brieflands.com These compounds were created as hybrids of known pharmacophores to target the GABA A receptor. For instance, ethyl 1-(2-(1-methyl-1H-indazole-3-carboxamido)ethyl) piperidine-4-carboxylate was synthesized as part of this series. brieflands.com While these derivatives are based on a 1-methyl-indazole, the principles could be applied to create derivatives from this compound. The general approach involves linking the indazole core to other cyclic moieties through various linkers to achieve the desired interaction with the receptor. brieflands.com

The development of these indazole-based compounds, as well as other heterocyclic systems like imidazopyridazines, as GABA A receptor modulators, points to a broad potential for this class of molecules in treating neurological disorders. google.com

Anti-Inflammatory Activity

The indazole ring is a core component of several compounds known for their anti-inflammatory properties. ontosight.ai The non-steroidal anti-inflammatory drug (NSAID) Benzydamine contains a 1-benzyl-1H-indazole-3-oxy moiety. This has spurred interest in synthesizing and evaluating new indazole derivatives for similar activities.

General searches indicate that various substituted indazole derivatives are recognized for their anti-inflammatory potential. nih.gov For example, a derivative of 1H-indazole-5-amine is noted for its potential anti-inflammatory properties. lookchem.com Additionally, studies on 5-bromo-1-methyl-1H-indazol-3-amine suggest it may reduce inflammation markers.

While specific data on the anti-inflammatory activity of this compound is not available in the reviewed literature, the established anti-inflammatory profile of the broader indazole class suggests that this compound could also exhibit such properties and warrants further investigation. ontosight.ai

Anti-Microbial and Anti-Bacterial Efficacy

Derivatives of the indazole core structure have been a subject of significant research for their potential as antimicrobial and antibacterial agents. ontosight.airesearchgate.net Studies have explored various substitutions on the indazole ring to enhance their activity against a range of pathogens.

Research into Schiff bases derived from 1H-indazole has demonstrated notable antimicrobial action. veterinaria.org Similarly, newly synthesized 1H-indazole-3-carboxamide derivatives have been evaluated for their antimicrobial properties. derpharmachemica.com In one study, a series of novel indazole derivatives were tested against clinically isolated bacterial and fungal strains. tandfonline.com For instance, a fluoro-substituted indazole derivative showed good activity against Bacillus subtilis, while other derivatives were potent against Vibrio cholerae, E. coli, and Shigella flexneri with Minimum Inhibitory Concentration (MIC) values of 6.25 μg/mL. tandfonline.com

Another area of investigation involves the synthesis of oxadiazolyl indazoles. Substituted N-[(1,3,4-oxadiazol-2-yl)methyl]-4-fluoro-6-phenyl-1H-indazol-3-amines have been efficiently synthesized and screened for their antimicrobial activity. psu.edu Furthermore, research on N-ethyl-indolyl heterocycles, which can be precursors to indazole derivatives, identified 4-(N-ethyl-1H-indol-3-yl)-6-(p-chlorophenyl)-pyrimidine-2-amine as a particularly active compound against Candida albicans. nih.govsrce.hr

The following table summarizes the antimicrobial activity of selected indazole derivatives from a study on novel ethyl 4-(naphthalen-2-yl)-2-oxo-6-arylcyclohex-3-enecarboxylates and their subsequent conversion to 4,5-dihydro-6-(napthalen-2-yl)-4-aryl-2H-indazol-3-ols. tandfonline.com

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) (μg/mL) | Reference |

|---|---|---|---|

| Compound 17 (Fluoro substituted indazole) | Bacillus subtilis | Good activity | tandfonline.com |

| Compound 12 | Vibrio cholerae | 6.25 | tandfonline.com |

| Compound 16 | Vibrio cholerae | 6.25 | tandfonline.com |

| Compound 20 | Vibrio cholerae | 6.25 | tandfonline.com |

| Compound 10 | Salmonella typhi | 6.25 | tandfonline.com |

| Compound 13 | Escherichia coli | 6.25 | tandfonline.com |

| Compound 18 | Shigella flexneri | 6.25 | tandfonline.com |

Anti-Viral Applications (e.g., HIV-1 Capsid Inhibition)

The indazole nucleus is a key component in the development of novel antiviral agents, particularly those targeting the Human Immunodeficiency Virus Type-1 (HIV-1). ontosight.ai The HIV-1 capsid (CA) protein is an essential therapeutic target due to its critical roles in both early and late stages of the viral life cycle. nih.gov

Recent drug design efforts have focused on creating potent HIV-1 capsid inhibitors based on the indazole scaffold. mdpi.comresearchgate.net Lenacapavir (GS-6207) is a recently approved long-acting injectable drug that targets the HIV-1 capsid, and its success has spurred the design of new sub-chemotypes to combat emerging drug-resistant mutations. researchgate.net Structure-based design has led to the synthesis of new derivatives that combine the scaffold of GS-6207 with elements of another capsid inhibitor, PF-74, incorporating an indazole moiety. researchgate.net

A patent for solid forms of an HIV capsid inhibitor describes the compound N-((S)-1-(3-(4-chloro-3-(methylsulfonamido)-1-(2,2,2-trifluoroethyl)-1H-indazol-7-yl)-6-(3-methyl-3-(methylsulfonyl)but-1-yn-1-yl)pyridin-2-yl)-2-(3,5-difluorophenyl)ethyl)-2-((3bS,4aR)-5,5-difluoro-3-(trifluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa nih.govnih.govcyclopenta[1,2-c]pyrazol-1-yl)acetamide, highlighting the integration of a substituted 1H-indazole ring into a complex antiviral molecule. google.com Further research has focused on optimizing the metabolic stability of indazole-containing HIV-1 capsid inhibitors through computational workflows. nih.gov

| Derivative Class/Compound Name | Target | Key Structural Feature | Reference |

|---|---|---|---|

| GS-6207 Subtypes | HIV-1 Capsid Protein | Indazole-based scaffold design | mdpi.comresearchgate.net |

| Compound 1 (from patent US11267799B2) | HIV-1 Capsid | 1-(2,2,2-trifluoroethyl)-1H-indazol-7-yl group | google.com |

| CX16 | HIV-1 Capsid | N-(1H-indazol-5-yl) derivative | nih.gov |

Anti-Diabetic Potential (e.g., Glucokinase Activation)

Indazole derivatives have emerged as a promising class of compounds for the treatment of Type 2 diabetes, primarily through their action as glucokinase activators. nih.govresearchgate.net Glucokinase (GK) is a crucial enzyme in glucose homeostasis, and its activation enhances glucose uptake and insulin (B600854) secretion. researchgate.net

A significant study reported the identification and optimization of novel indazole and pyrazolopyridine-based glucokinase activators. researchgate.net This research led to the development of 4-(6-(azetidine-1-carbonyl)-5-fluoropyridin-3-yloxy)-2-ethyl-N-(5-methylpyrazin-2-yl)-2H-indazole-6-carboxamide (compound 42), a potent activator with favorable pharmacokinetic properties and demonstrated in vivo efficacy. researchgate.net This highlights the potential of N-ethyl indazole derivatives in managing diabetes.

The development of small-molecule glucokinase activators (GKAs) is an active area of pharmaceutical research, with various chemical scaffolds, including carboxamide derivatives, being investigated. researchgate.net Patents have been filed for glucokinase activators that incorporate the indazole structure, underscoring the therapeutic interest in this compound class for treating metabolic disorders like diabetes mellitus. google.comgoogle.com Additionally, some indazole derivatives have been synthesized and evaluated for their α-amylase inhibitory activity, another important target in controlling postprandial hyperglycemia. researchgate.net

| Compound/Derivative Class | Mechanism of Action | Key Findings | Reference |

|---|---|---|---|

| 4-(6-(azetidine-1-carbonyl)-5-fluoropyridin-3-yloxy)-2-ethyl-N-(5-methylpyrazin-2-yl)-2H-indazole-6-carboxamide (Compound 42) | Glucokinase Activator | Potent activator with favorable preclinical pharmacokinetics and in vivo efficacy. | researchgate.net |

| Indazole-based Carboxamides | Glucokinase Activator | Class of compounds under investigation for antidiabetic effects. | researchgate.net |

| N-sulfonohydrazide substituted indazoles | α-amylase inhibition | Synthesized and assessed for in vitro α-amylase inhibitory properties. | researchgate.net |

Structure Activity Relationship Sar Studies and Rational Drug Design

Elucidating Key Pharmacophoric Features of Indazole Scaffolds

The indazole core serves as a crucial pharmacophore, a molecular framework responsible for a drug's biological activity. samipubco.com Its planar geometry allows it to fit into the binding pockets of various proteins, including enzymes and receptors, facilitating strong interactions through π-π stacking with aromatic residues. samipubco.com The nitrogen atoms within the indazole ring can act as hydrogen bond donors or acceptors, further enhancing binding affinity and selectivity. samipubco.com

The 1H-indazole tautomer is generally more thermodynamically stable and is the predominant form. mdpi.com The 1H-indazole-3-amine structure, in particular, has been identified as an effective hinge-binding fragment, crucial for the activity of many kinase inhibitors. mdpi.comsemanticscholar.org This is exemplified in the kinase inhibitor Linifanib, where this moiety binds effectively to the hinge region of tyrosine kinases. mdpi.comsemanticscholar.org

Computational studies, such as molecular docking, have been instrumental in designing indazole derivatives that exhibit specific interactions with target biomolecules. longdom.org These studies help in identifying promising candidates for synthesis and biological evaluation. longdom.org For instance, in the context of VEGFR-2 inhibitors, the design of indazole-based molecules often incorporates various bio-isosteres that bind to different regions of the ATP binding site. biotech-asia.org

Impact of Substituent Modifications on Biological Potency and Selectivity

The biological activity of indazole derivatives can be significantly modulated by the nature and position of substituents on the indazole ring. ontosight.ai SAR studies have provided valuable insights into how different functional groups influence potency and selectivity.

For example, in a series of 1H-indazole derivatives targeting Fibroblast Growth Factor Receptors (FGFRs), it was found that substituting an indole (B1671886) with an indazole created an opportunity for a hydrogen bond to form between the indazole N-2 and the backbone NH of a key amino acid residue (Ala564). nih.gov This highlights the importance of the indazole core in establishing critical interactions with the target protein. nih.gov

Further studies on FGFR1 inhibitors revealed that the N-ethylpiperazine group was important for both enzymatic and cellular activity. mdpi.com In another study, the introduction of a 2,6-difluoro-3-methoxyphenyl group led to a compound with potent activities against FGFR1 and FGFR2. nih.gov

The position of substituents also plays a critical role. For instance, in a series of indazole arylsulfonamides acting as CCR4 antagonists, methoxy- or hydroxyl-containing groups were found to be the more potent substituents at the C4 position. acs.org Small groups were tolerated at C5, C6, and C7, with C6-substituted analogues being preferred. acs.org

A study on indazole-based diarylurea derivatives showed that the indazole ring could tolerate various substituents, while the N-position of a central pyridine (B92270) ring was key for antiproliferative activity. nih.gov Similarly, for 1H-indazole-3-amine derivatives targeting Bcr-Abl, specific substitutions were crucial for inhibitory activity. mdpi.com

The following table summarizes the impact of various substituents on the biological activity of indazole derivatives based on several research findings:

| Scaffold/Target | Substituent/Position | Impact on Activity | Reference |

| FGFR Inhibitors | 6-(3-methoxyphenyl)-1H-indazol-3-amine | Promising FGFR1 inhibition | mdpi.com |

| FGFR Inhibitors | N-ethylpiperazine group | Important for enzyme and cellular activity | mdpi.com |

| FGFR Inhibitors | 2,6-difluoro-3-methoxyphenyl at C6 | Potent FGFR1 and FGFR2 inhibition | nih.gov |

| Bcr-Abl Inhibitors | 1H-indazol-3-amine derivatives | Potent inhibition of Bcr-AblWT and T315I mutant | mdpi.com |

| CCR4 Antagonists | Methoxy/hydroxyl at C4 | Increased potency | acs.org |

| CCR4 Antagonists | Small groups at C5, C6, C7 | Tolerated, with C6 preferred | acs.org |

| Anticancer Agents | Nitro and ethoxy substitutions | Enhanced anticancer potency | longdom.org |

| Anticancer Agents | Bromo substitutions | Diverse effects on anticancer and antioxidant activities | longdom.org |

Rational Design of Novel Indazole Derivatives

Rational drug design, often guided by computational methods, plays a pivotal role in the development of novel indazole derivatives with enhanced therapeutic properties. longdom.orgnih.gov This approach involves the strategic modification of the indazole scaffold to optimize interactions with the biological target. longdom.org

One common strategy is fragment-based drug design (FBDD). In this approach, small molecular fragments that bind to the target are identified and then grown or linked together to create more potent lead compounds. nih.gov For example, an indazole fragment was identified as a hit in a virtual screening for Polo-like kinase 4 (PLK4) inhibitors, and subsequent fragment-based rational design led to a potent inhibitor with an IC50 value of 0.9 nM. nih.gov

Structure-guided drug design, which utilizes the three-dimensional structure of the target protein, is another powerful tool. This approach was used to develop a series of 1H-indazole derivatives as epidermal growth factor receptor (EGFR) kinase inhibitors, resulting in a compound with strong potency against EGFR T790M and EGFR kinases. mdpi.com

Molecular hybridization, which combines pharmacophoric elements from different molecules, has also been successfully employed. A series of 1H-indazol-3-amine derivatives were designed and synthesized using this strategy to develop potent FGFR inhibitors. mdpi.com

Hinge-Binding Fragment Analysis

The hinge region of kinases is a critical area for ATP binding, and molecules that can effectively interact with this region are often potent inhibitors. mdpi.com The 1H-indazole-3-amine structure has been identified as a particularly effective hinge-binding fragment. mdpi.comsemanticscholar.org

In the development of FLT3 kinase inhibitors, it was verified that indazole fragments could serve as a hinge binder, interacting with the ATP-binding pocket. tandfonline.com Molecular docking studies of these inhibitors revealed that the amino hydrogen of the indazole forms a hydrogen bond with the amide oxygen of a cysteine residue (Cys694) in the hinge region. tandfonline.com

Interestingly, while hinge-binding fragments like indazole are common motifs in kinase inhibitors, they can exhibit surprising specificity. blogspot.com For example, adenine, a fragment of ATP, inhibits some kinases strongly while not affecting others. blogspot.com Similarly, the indazole fragment has shown varied selectivity across different kinases. blogspot.com This underscores that while a fragment may be promiscuous, it can be optimized into a highly selective lead compound. blogspot.com

Computational Drug Discovery and Design Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in understanding the interactions that stabilize the ligand-protein complex, which is a key step in rational drug design. biotech-asia.orgjocpr.com For compounds like 1-Ethyl-1H-indazol-3-amine, docking studies provide insights into their potential as inhibitors of various enzymes, such as protein kinases, which are often implicated in diseases like cancer. nih.gov

Binding Affinity Prediction and Energy Calculations

A primary output of molecular docking is the prediction of binding affinity, often expressed as a docking score or binding energy in kcal/mol. This value estimates the strength of the interaction between the ligand and its target. A lower, more negative binding energy generally indicates a more stable and potent interaction.

While specific docking studies for this compound are not extensively published, research on analogous indazole derivatives demonstrates their potential to bind effectively to various biological targets. These studies show that the indazole scaffold consistently forms strong interactions within the active sites of enzymes. For instance, docking simulations of substituted indazole derivatives against the aromatase enzyme, a target in breast cancer, have shown binding energies as favorable as -8.0 kcal/mol. derpharmachemica.com Similarly, other indazole derivatives have exhibited significant binding affinities with targets like VEGFR2 kinase and the MDM2-p53 protein complex. jocpr.commdpi.com These findings suggest that the this compound core structure is well-suited for potent target binding.

| Indazole Derivative Type | Protein Target | Predicted Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| Substituted Indazole | Aromatase | -8.0 | derpharmachemica.com |

| N-(4-methoxybenzyl)-6-chloro-1-trityl-1H-pyrazolo[4,3-c]pyridin-3-amine | MDM2-p53 | -359.2 | jocpr.com |

| Substituted 5-azaindazole | PBR | -257.9 to -286.4 | jocpr.com |

| Indazole-based natural alkaloid (Nigellidine) | Cyclooxygenase-2 (COX-2) | -9.02 | pnrjournal.com |

| Indazole-based designed compound (BPM) | Enoyl-ACP (CoA) reductase (InhA) | -7.66 | pnrjournal.com |

Interaction Analysis with Specific Active Site Amino Acid Residues

Beyond predicting affinity, molecular docking reveals the specific interactions that anchor a ligand in the protein's active site. The 1H-indazol-3-amine structure is recognized as an effective "hinge-binding fragment," particularly in kinase enzymes. mdpi.com The amino group at position 3 and the nitrogen atoms within the indazole ring are critical for forming hydrogen bonds with amino acid residues in the hinge region of a kinase's ATP-binding pocket. vulcanchem.com

Studies on various indazole derivatives have consistently identified key interactions:

Hydrogen Bonding: The amino group at the C-3 position and the indazole ring nitrogens frequently act as hydrogen bond donors and acceptors, forming crucial connections with residues like Glutamic acid, Cysteine, Alanine, and Arginine. derpharmachemica.comnih.gov For example, docking of indazole derivatives into the aromatase active site showed hydrogen bonding with Arg115 and Met374. derpharmachemica.com

Hydrophobic and Pi-Pi Interactions: The planar, aromatic indazole ring system is ideal for engaging in hydrophobic and π-π stacking interactions with aromatic amino acid residues such as Tyrosine, Phenylalanine, and Tryptophan. vulcanchem.comtandfonline.com These interactions further stabilize the ligand within the binding site.

| Indazole Derivative Type | Protein Target | Key Interacting Amino Acid Residues | Reference |

|---|---|---|---|

| Substituted Indazole | Aromatase | Arg115, Met374, Thr310, Ala306, Leu477 | derpharmachemica.com |

| Indazole-based ULK1 inhibitor | ULK1 Kinase | Glu93, Cys95, Lys46, Asn143, Tyr94 | nih.gov |

| 5-ethylsulfonyl-indazole-3-carbohydrazide | EGFR Kinase | Asp831, Leu820, Ala719, Phe699 | tandfonline.com |

| Arylsulphonyl Indazole | VEGFR2 Kinase | Thr916, Glu917, Leu1035, Cys1045 | mdpi.com |

| Substituted 5-azaindazole | PBR | LEU43, GLN109, ILE141, LYS140, PHE23, LEU30 | jocpr.com |

In Silico ADMET Prediction

Before a compound can become a viable drug, it must possess favorable pharmacokinetic properties, summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). In silico ADMET prediction uses computational models to estimate these properties early in the drug discovery process, saving time and resources. jmchemsci.commdpi.com

A common starting point for ADMET assessment is Lipinski's Rule of Five, which predicts a compound's potential for oral bioavailability. jmchemsci.com The rules state that an orally active drug candidate should generally have:

A molecular weight (MW) of less than 500 Daltons.

A logP (a measure of lipophilicity) of less than 5.

Fewer than 5 hydrogen bond donors (HBD).

Fewer than 10 hydrogen bond acceptors (HBA).

This compound adheres well to these guidelines. Computational predictions for indazole derivatives often show good gastrointestinal absorption, low toxicity risk, and good membrane permeability, making them promising candidates for oral drug development. biotech-asia.orgpnrjournal.com

| Property | Predicted Value | Lipinski's Rule of Five Compliance | Reference |

|---|---|---|---|

| Molecular Formula | C₉H₁₁N₃ | N/A | sigmaaldrich.comuni.lu |

| Molecular Weight | 161.20 g/mol | Pass (<500) | sigmaaldrich.com |

| XlogP (Lipophilicity) | 1.5 | Pass (<5) | uni.lu |

| Hydrogen Bond Donors | 1 (from -NH₂) | Pass (<5) | Calculated from structure |

| Hydrogen Bond Acceptors | 3 (from N atoms) | Pass (<10) | Calculated from structure |

| Lipinski's Rule Violations | 0 | Pass (≤1 violation) | pnrjournal.com |

De Novo Molecule Design Approaches

De novo design involves the computational creation of novel molecular structures with desired properties, often starting from a core fragment or scaffold. whiterose.ac.uk The this compound scaffold is an excellent candidate for such approaches due to its proven ability to bind to important biological targets like kinases. nih.govnih.gov

Strategies used in de novo design involving this scaffold include:

Fragment-Led Design: A small fragment, like an indazole, that is known to bind to a target is identified. Computational programs then "grow" the fragment by adding functional groups to improve its binding affinity and selectivity. whiterose.ac.uk This approach was successfully used to develop potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs) starting from an indazole pharmacophore. nih.gov

Molecular Hybridization: This strategy involves combining structural features from different known active molecules to create a new hybrid compound with potentially enhanced activity or a novel mechanism of action. mdpi.com The 1H-indazol-3-amine framework is often used as a core component in hybridization to create new anticancer agents. mdpi.com

Scaffold Hopping: This involves replacing a central molecular core (scaffold) with a different one that maintains the same 3D arrangement of key functional groups. The indazole ring is often used to replace other heterocyclic systems to improve properties like potency or pharmacokinetics while preserving the essential binding interactions. mdpi.com

These design strategies allow medicinal chemists to explore vast chemical space and rationally design the next generation of indazole-based therapeutics, building upon the favorable characteristics of core structures like this compound. mdpi.com

Preclinical Evaluation and Translational Research Perspectives

In Vitro Pharmacodynamic and Efficacy Studies (e.g., IC50 determinations)

The in vitro activity of derivatives based on the 1H-indazol-3-amine scaffold has been extensively documented against a wide array of biological targets, primarily in the context of oncology. These studies utilize cell-based assays to determine the concentration of a compound required to inhibit a specific biological process by 50% (IC50), a key measure of a substance's potency.

Derivatives have been synthesized and tested for their inhibitory effects on various human cancer cell lines. For instance, a series of mercapto acetamide-derived 1H-indazole-3-amine compounds were evaluated for their cytotoxicity. One compound, 5k , showed a potent inhibitory effect against the Hep-G2 human liver cancer cell line with an IC50 value of 3.32 µM. mdpi.com Another derivative, 6o , from a related series, exhibited promising activity against the K562 chronic myeloid leukemia cell line, with an IC50 of 5.15 µM, and demonstrated good selectivity, as it was significantly less toxic to normal HEK-293 cells (IC50 = 33.2 µM). nih.govresearchgate.net Further investigation revealed that compound 6o may induce apoptosis by inhibiting Bcl2 family members and affecting the p53/MDM2 pathway. nih.govresearchgate.net

The 1H-indazol-3-amine framework has also been crucial in developing potent kinase inhibitors. Fibroblast growth factor receptors (FGFRs) are a key target, as their dysregulation is implicated in cancer progression. nih.gov Optimization of an initial hit compound led to the development of derivative 2a , which contains a 2,6-difluoro-3-methoxyphenyl group. This compound showed very potent enzymatic inhibition of FGFR1 (IC50 < 4.1 nM) and FGFR2 (IC50 = 2.0 ± 0.8 nM). nih.gov This enzymatic potency translated to strong anti-proliferative effects in cancer cell lines with FGFR pathway dependency, such as KG1 (IC50 = 25.3 ± 4.6 nM) and SNU16 (IC50 = 77.4 ± 6.2 nM). nih.gov Similarly, derivative 99 was identified as a highly potent FGFR1 inhibitor with an enzymatic IC50 of 2.9 nM and cellular activity of 40.5 nM. mdpi.com

Other kinase targets include Bcr-Abl, associated with leukemia. Derivative 89 proved to be a powerful inhibitor of both wild-type Bcr-Abl (IC50 = 0.014 µM) and the T315I mutant (IC50 = 0.45 µM), which confers resistance to some standard therapies. mdpi.com This compound also inhibited K562 leukemia cells with an IC50 of 6.50 µM. mdpi.com

The versatility of the scaffold is further demonstrated by its use in creating inhibitors for other kinase families, such as phosphoinositide-dependent kinase-1 (PDK1), where derivatives 129 and 130 showed potent activity with IC50 values of 80 nM and 90 nM, respectively. mdpi.com

| Compound | Target/Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| Compound 6o | K562 (Leukemia) | 5.15 µM | nih.govresearchgate.net |

| Compound 6o | HEK-293 (Normal Cell) | 33.2 µM | nih.govresearchgate.net |

| Compound 5k | Hep-G2 (Liver Cancer) | 3.32 µM | mdpi.com |

| Compound 2a | FGFR1 (Enzymatic) | < 4.1 nM | nih.gov |

| Compound 2a | FGFR2 (Enzymatic) | 2.0 ± 0.8 nM | nih.gov |

| Compound 2a | KG1 (Leukemia) | 25.3 ± 4.6 nM | nih.gov |

| Compound 99 | FGFR1 (Enzymatic) | 2.9 nM | mdpi.com |

| Compound 89 | Bcr-Abl (Wild Type) | 0.014 µM | mdpi.com |

| Compound 89 | Bcr-Abl (T315I Mutant) | 0.45 µM | mdpi.com |

| Compound 129 | PDK1 (Enzymatic) | 80 nM | mdpi.com |

| Compound 130 | PDK1 (Enzymatic) | 90 nM | mdpi.com |

In Vivo Efficacy Models

The promising in vitro results of several indazole derivatives have led to their evaluation in preclinical animal models to assess their efficacy in a living organism. These studies are critical for validating the therapeutic potential of a compound before it can be considered for human trials.

Indazole-based compounds have demonstrated significant anti-tumor activity in various mouse models. For example, CFI-400945 (compound 81c), a derivative with a spiro[cyclopropane-1,3'-indolin]-2'-one (B178442) structure, was shown to be an effective inhibitor of tumor growth in a mouse xenograft model of colon cancer using HCT116 cells. mdpi.com In the field of breast cancer, indazole-based selective estrogen receptor degraders (SERDs), compounds 86 and 87 , were capable of inducing tumor regression in a xenograft model of tamoxifen-resistant breast cancer, highlighting their potential to overcome drug resistance. mdpi.com

Beyond oncology, the therapeutic utility of indazole derivatives has been explored for other conditions. An indazole-based inhibitor of glycogen (B147801) synthase kinase 3 (GSK-3), a target implicated in mood disorders, showed excellent efficacy in a mouse model of mania. nih.gov In a different therapeutic area, (S)-2-(7-ethyl-1H-furo[2,3-g]indazol-1-yl)-1-methylethylamine (YM348 ), a 5-HT2C receptor agonist, was found to be effective in a rat model of penile erection when administered orally, suggesting its potential for treating erectile dysfunction. researchgate.net These examples underscore the broad applicability of the indazole scaffold in developing in vivo active agents.

Drug Metabolism and Pharmacokinetic (DMPK) Profiling in Preclinical Models

A crucial aspect of preclinical development is the characterization of a compound's drug metabolism and pharmacokinetic (DMPK) profile. This involves studying the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate to ensure it can reach its target in the body at sufficient concentrations and for an adequate duration, without being rapidly metabolized into inactive or toxic substances.

Research on indazole-based compounds often involves structural modifications to optimize their DMPK properties. For instance, a study focused on developing androgen receptor (AR) antagonists discovered that while an initial indole-based compound was potent, it was metabolically unstable. nih.gov By replacing the indole (B1671886) core with a 3-substituted indazole scaffold, researchers developed new compounds, such as 35i , which retained high potency (IC50 = 0.021 µM) while exhibiting a significantly improved metabolic half-life of 120 minutes. nih.gov

Similarly, efforts to develop GSK-3 inhibitors for mood disorders encountered a lead compound (1 ) that, despite its in vivo efficacy, had an off-target effect on the hERG ion channel, a major safety concern. nih.gov Medicinal chemistry efforts focused on modulating the compound's physicochemical properties, such as lipophilicity and basicity, leading to derivative 14 . This new compound not only retained potency but also had reduced hERG affinity and a promising in vitro ADME profile, making it a more viable candidate for further development. nih.gov Predicted properties, such as the logarithm of the partition coefficient (XlogP), which indicates lipophilicity, are often calculated for new structures to guide this optimization process. uni.luuni.lu

Potential for Clinical Translation and Indication Expansion

The extensive preclinical research on 1H-indazol-3-amine derivatives highlights their significant potential for clinical translation across a range of diseases. The scaffold's proven success in marketed drugs provides a strong validation for its continued exploration. nih.govmdpi.com The ability of the 1H-indazole-3-amine structure to serve as an effective "hinge-binding" moiety for various kinases is a primary driver of its application in oncology. nih.govmdpi.com

The potential for indication expansion is vast. While the main focus has been on cancer—targeting kinases like VEGFR, FGFR, ALK, and Bcr-Abl—research has demonstrated the scaffold's utility in other areas. mdpi.comnih.govmdpi.com Active investigations include:

Neurological and Psychiatric Disorders: Development of GSK-3 inhibitors for bipolar disorder and exploration of derivatives as potential treatments for Alzheimer's disease. researchgate.netnih.gov

Inflammatory Diseases: The indazole structure is present in the non-steroidal anti-inflammatory drug Benzydamine. mdpi.com

Other Conditions: Research into 5-HT2C agonists for erectile dysfunction showcases the adaptability of the core structure to G-protein coupled receptors. researchgate.net

The continuous design and synthesis of new derivatives aim to identify candidates with high efficacy and improved safety profiles, suitable for progressing into clinical trials. nih.govacs.org The versatility of the indazole scaffold suggests that compounds based on 1-Ethyl-1H-indazol-3-amine will continue to be a fertile ground for the discovery of novel therapeutics for numerous unmet medical needs.

Future Directions and Research Gaps in 1 Ethyl 1h Indazol 3 Amine Research

Exploration of Undiscovered Biological Targets and Pathways

The indazole scaffold is a privileged structure in medicinal chemistry, known to interact with a wide array of biological targets, particularly protein kinases. nih.gov Derivatives have shown activity against Epidermal Growth Factor Receptor (EGFR), Anaplastic Lymphoma Kinase (ALK), Aurora kinases, and Fibroblast Growth Factor Receptor (FGFR), among others. nih.govnih.gov However, the full spectrum of its biological activity is likely yet to be discovered.

Future research should aim to:

Expand Kinase Profiling: Systematically screen 1-Ethyl-1H-indazol-3-amine and its analogs against a broad panel of kinases to identify novel and potent inhibitory activities. Given the success against tyrosine kinases like EGFR and FGFR, exploring other kinase families involved in cancer and inflammatory diseases is a logical next step. nih.govnih.govacs.org

Investigate Non-Kinase Targets: The structural versatility of indazoles suggests they may bind to other classes of enzymes or receptors. researchgate.net Preliminary research on some indazole derivatives has indicated potential as tubulin inhibitors or cholinesterase inhibitors for neurodegenerative diseases, opening new avenues for investigation. researchgate.net

Elucidate Molecular Pathways: For promising targets, detailed studies are needed to understand the downstream effects of inhibition. For example, one indazole derivative was found to induce apoptosis and affect the cell cycle by potentially inhibiting Bcl2 family members and the p53/MDM2 pathway. nih.govnih.gov Similar in-depth mechanistic studies for this compound would provide a more complete picture of its biological function.

| Target Class | Known Indazole Targets | Potential Future Targets/Pathways |

| Protein Kinases | EGFR, FGFR, Bcr-Abl, VEGFR-2, Tie-2, ALK, Aurora Kinases. nih.govnih.gov | Other members of the tyrosine kinase family, serine/threonine kinases involved in cell signaling, cell cycle regulators. |

| Cell Cycle & Apoptosis | p53/MDM2 pathway, Bcl2 family members. nih.govnih.gov | Other apoptosis-regulating proteins (e.g., caspases), cell cycle checkpoint proteins. |

| Other Enzymes | Butyrylcholinesterase (BChE). researchgate.net | Other hydrolases, epigenetic modifiers (e.g., histone deacetylases), proteases. |

| Structural Proteins | Tubulin. researchgate.net | Other cytoskeletal components, protein-protein interaction interfaces. |

Advanced Computational Approaches in Lead Optimization and Drug Design

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design and optimization of lead compounds. frontiersin.org For indazole derivatives, computational methods like structure-guided design, molecular docking, and in silico fragment-based approaches have already been successfully applied. nih.gov The future of drug design for compounds like this compound will increasingly rely on more sophisticated computational power.

Future directions in this area include:

Artificial Intelligence and Machine Learning (AI/ML): AI/ML models can revolutionize lead optimization by more accurately predicting molecular properties, binding affinities, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. ijpsjournal.com Generative models can explore vast chemical spaces to design novel indazole derivatives with optimized characteristics. ijpsjournal.com

Molecular Dynamics (MD) Simulations: While molecular docking provides a static picture of binding, MD simulations can model the dynamic interactions between a ligand and its target protein over time. ucl.ac.uk This provides deeper insights into binding kinetics (k-on/k-off rates) and the role of protein flexibility, which are critical for designing more effective drugs. ucl.ac.uk

Quantum Mechanics (QM) Methods: Fragment Molecular Orbital (FMO) and other QM methods offer high-accuracy calculations of protein-ligand binding energies. ucl.ac.uk Applying these computationally intensive methods can help refine lead compounds and better predict their potency.

| Computational Tool | Application in Drug Design | Future Outlook for Indazole Research |

| Molecular Docking | Predicts the preferred orientation and binding affinity of a ligand to a target protein. frontiersin.org | Continued use for virtual screening and initial hit identification; integration with more advanced algorithms. frontiersin.org |

| QSAR & Pharmacophore Modeling | (Quantitative Structure-Activity Relationship) models correlate chemical structure with biological activity to guide modifications. | Development of more predictive QSAR models using larger datasets and machine learning. |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules to understand the physical basis of their function. ijpsjournal.comucl.ac.uk | Elucidating complex binding mechanisms, predicting residence time of the drug on its target, and understanding resistance mutations. |

| AI/Machine Learning | Uses algorithms to analyze large datasets, predict properties, and generate novel chemical structures. ijpsjournal.com | Accelerating the design-synthesis-test cycle, predicting off-target effects, and personalizing medicine based on target mutations. |

Addressing Challenges in Drug Resistance and Selectivity for Indazole Derivatives